Cas no 1448671-31-5 (AZD3965)
AZD3965 è un inibitore selettivo del trasportatore del lattato monocarbossilato 1 (MCT1), sviluppato per il targeting del metabolismo energetico nelle cellule tumorali. Questo composto agisce bloccando l'importazione del lattato, un metabolita chiave nella glicolisi aerobica, privando così le cellule cancerose di una fonte energetica critica. La sua selettività per MCT1 lo rende un candidato promettente per terapie mirate, specialmente in tumori con elevata dipendenza dalla glicolisi. AZD3965 è attualmente in fase di studio preclinico e clinico per valutarne l'efficacia in diverse neoplasie, con particolare attenzione alla sua capacità di sinergizzare con altri trattamenti antitumorali. La sua azione specifica sul metabolismo tumorale offre un approccio innovativo nella lotta contro il cancro.

AZD3965 structure
Nome del prodotto:AZD3965
Numero CAS:1448671-31-5
MF:C21H24F3N5O5S
MW:515.5060
MDL:MFCD28963899
CID:2086757
PubChem ID:10369242
AZD3965 Proprietà chimiche e fisiche
Nomi e identificatori
-
- AZD 3965
- AZD-3965
- AZD3965
- 39OM5Y4K2F
- (S)-5-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- (S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluorometh
- 5-(((4S)-4-Hydroxy-4-methyl-2-isoxazolidinyl)carbonyl)-3-methyl-1-(1-methylethyl)-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione
- MCT1 Inhibitor AZD3965
- EX-A806
- Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-(((4S)-4-hydroxy-4-methyl-2-isoxazolidinyl)carbonyl)-3-methyl-1-(1-methylethyl)-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-
- 5-[[(4S)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- AZD 3965 [WHO-DD]
- CID 10369242
- 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione
- 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione
- HY-12750
- 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- 1448671-31-5
- AC-33040
- 5-[[(4S)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- AS-75322
- Monocarboxylate Transporter 1 Inhibitor AZD3965
- BCP09948
- 733809-45-5
- HMS3873L03
- 4-(2-{[5-Methyl-1-(2-naphthyl)-1H-pyrazol-3-yl]oxy}ethyl)morpholine hydrochloride
- s7339
- AKOS027323783
- NSC787047
- NSC-787047
- BA164976
- J-690346
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-
- UNII-39OM5Y4K2F
- NCGC00415059-01
- SCHEMBL2875156
- 5-[(4s)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2h-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione
- GTPL10605
- BRD-K25210703-001-01-9
- 5-((4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-1-propan-2-ylthieno(2,3-d)pyrimidine-2,4-dione
- CCG-269813
- BCP17734
-
- MDL: MFCD28963899
- Inchi: 1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1
- Chiave InChI: PRNXOFBDXNTIFG-FQEVSTJZSA-N
- Sorrisi: S1C(C([H])([H])C2C(C(F)(F)F)=NN([H])C=2C([H])([H])[H])=C(C(N2C([H])([H])[C@@](C([H])([H])[H])(C([H])([H])O2)O[H])=O)C2C(N(C([H])([H])[H])C(N(C([H])(C([H])([H])[H])C([H])([H])[H])C1=2)=O)=O
Proprietà calcolate
- Massa esatta: 515.145025g/mol
- Massa monoisotopica: 515.145025g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 35
- Conta legami ruotabili: 4
- Complessità: 894
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 147
- Peso molecolare: 515.5g/mol
AZD3965 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
AZD3965 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3210-10 mg |
AZD3965 |
1448671-31-5 | 98.99% | 10mg |
¥2247.00 | 2022-04-26 | |
ChemScence | CS-4007-50mg |
AZD3965 |
1448671-31-5 | 99.95% | 50mg |
$540.0 | 2022-04-27 | |
DC Chemicals | DC9263-100 mg |
AZD-3965 |
1448671-31-5 | >98% | 100mg |
$950.0 | 2022-03-01 | |
DC Chemicals | DC9263-1 g |
AZD-3965 |
1448671-31-5 | >98% | 1g |
$3500.0 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S7339-5mg |
AZD3965 |
1448671-31-5 | 99.94% | 5mg |
¥1613.67 | 2023-09-15 | |
DC Chemicals | DC9263-250 mg |
AZD-3965 |
1448671-31-5 | >98% | 250mg |
$1800.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6262-25mg |
AZD 3965 |
1448671-31-5 | 98% | 25mg |
¥5034.00 | 2023-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3210-5 mg |
AZD3965 |
1448671-31-5 | 98.99% | 5mg |
¥1392.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3210-1 mL * 10 mM (in DMSO) |
AZD3965 |
1448671-31-5 | 98.99% | 1 mL * 10 mM (in DMSO) |
¥1740.00 | 2022-04-26 | |
Biosynth | BA164976-10 mg |
AZD 3965 |
1448671-31-5 | 10mg |
$329.10 | 2023-01-05 |
AZD3965 Letteratura correlata
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
1448671-31-5 (AZD3965) Prodotti correlati
- 1376303-02-4(2-(5-bromothiophen-2-yl)-N-(1-cyanocyclopropyl)propanamide)
- 2228111-82-6(methyl 2-amino-2-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropylacetate)
- 2138216-36-9(tert-butyl N-(1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl)carbamate)
- 1806013-11-5(4-(Aminomethyl)-6-bromo-3-cyano-2-(trifluoromethoxy)pyridine)
- 1154199-15-1(1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 910442-62-5(TERT-BUTYL 3-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDROSPIRO[INDENE-1,4'-PIPERIDINE]-1'-CARBOXYLATE)
- 83709-73-3(12-epi Leukotriene B4)
- 2034346-83-1(N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide)
- 83948-53-2(tert-butyl N-(3-bromopropyl)carbamate)
- 59413-14-8(1-(3-Hydroxypropyl)theobromine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1448671-31-5)AZD3965

Purezza:99%/99%
Quantità:25mg/50mg
Prezzo ($):194.0/348.0
atkchemica
(CAS:1448671-31-5)AZD3965

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta